CY5-YNE

SPAAC bioorthogonal chemistry live-cell imaging

CY5-YNE (Cy5-alkyne) is the essential alkyne reagent for CuAAC/SPAAC click labeling of azide-modified targets—unlike NHS ester or azide derivatives, only this compound enables conjugation to azide-bearing biomolecules, polymers, and surfaces. Far-red emission (Ex/Em ~646/662 nm) ensures clear spectral separation in multiplex assays. For live-cell/in vivo SPAAC, select CY5-YNE to bypass copper toxicity; for purely aqueous protein labeling without co-solvents, choose Sulfo-CY5-YNE. Verify your required conjugation chemistry before ordering.

Molecular Formula C36H43N3O7S2
Molecular Weight 693.9 g/mol
Cat. No. B12353943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCY5-YNE
Molecular FormulaC36H43N3O7S2
Molecular Weight693.9 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C
InChIInChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46)
InChIKeySDCASIAEYVOHMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CY5-YNE Fluorescent Alkyne Reagent: Spectral Baseline and Core Characteristics for Click Chemistry Procurement


CY5-YNE (also designated Cy5-alkyne or Sulfo-Cyanine5-alkyne; CAS 1223357-57-0) is a far-red fluorescent dye derivative comprising a Cyanine5 fluorophore covalently linked to a terminal alkyne functional group . It exhibits an absorption maximum at approximately 646–650 nm and an emission maximum at approximately 662–670 nm, with a molar extinction coefficient of approximately 250,000 M⁻¹cm⁻¹ and a fluorescence quantum yield of >0.2 . This compound is expressly designed for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling bioorthogonal conjugation to azide-bearing biomolecules, polymers, and surfaces .

CY5-YNE vs. CY5-NHS and CY5-Azide: Why Click Chemistry Alkyne Reagents Are Not Interchangeable in Bioorthogonal Workflows


CY5-YNE is not functionally equivalent to other CY5 derivatives such as CY5-NHS ester (amine-reactive) or CY5-azide (complementary click partner). CY5-NHS ester requires the presence of accessible primary amine groups on the target biomolecule, and its hydrolysis half-life in aqueous buffer (typically minutes at pH 8.0–8.5) limits the achievable labeling stoichiometry and shelf-stability in aqueous formulations . CY5-azide cannot be used in CuAAC with azide-modified targets (it would self-react) and is instead paired with alkyne-functionalized substrates . CY5-YNE, by contrast, is the requisite alkyne reagent for CuAAC or SPAAC labeling of the widely used azide-modified targets (e.g., azido-sugars in metabolic labeling, azide-functionalized oligonucleotides, azide-decorated nanoparticles) . Substitution of CY5-YNE with a CY5-NHS ester or CY5-azide in a click chemistry-dependent protocol would result in zero specific labeling yield and experimental failure. Procurement decisions must therefore be driven by the required conjugation chemistry, not merely the CY5 fluorophore core.

Quantitative Differentiation of CY5-YNE: Head-to-Head Reactivity, Biocompatibility, and Solubility Data for Scientific Selection


SPAAC Reactivity: CY5-YNE Enables Copper-Free Click Chemistry with Avoidance of Cu(I) Cytotoxicity

CY5-YNE participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a copper-free click chemistry modality. While quantitative reaction rate constants for CY5-YNE specifically are not published in the retrieved materials, the critical differentiation is that CY5-NHS ester and CY5-maleimide (commonly used alternative CY5 derivatives) are not competent for SPAAC or any azide-specific conjugation under any conditions . In contrast, CY5-YNE enables specific azide conjugation without the requirement for cytotoxic copper(I) catalysts, which is essential for live-cell and in vivo applications where Cu(I) exposure induces oxidative stress and cell death [1]. The alternative CuAAC route using CY5-YNE (with Cu(I) catalyst) is also available, yielding rapid reaction kinetics (reaction completion within 1–2 hours under standard conditions, class-level inference from click chemistry literature), but the SPAAC competency is the definitive differentiating feature absent from NHS ester and maleimide CY5 derivatives .

SPAAC bioorthogonal chemistry live-cell imaging in vivo labeling

Aqueous Solubility Advantage: Sulfo-CY5-YNE vs. Non-Sulfonated Cy5-Alkyne

CY5-YNE exists in two principal formulations: non-sulfonated Cy5-alkyne and sulfo-CY5-YNE (Sulfo-Cyanine5-alkyne). Non-sulfonated Cy5-alkyne has low aqueous solubility and requires dissolution in organic co-solvents (DMSO or DMF) prior to addition to aqueous reaction mixtures, which can precipitate upon dilution and compromise labeling efficiency for sensitive proteins [1]. Sulfo-CY5-YNE incorporates sulfonate groups that confer high water solubility, enabling direct dissolution in aqueous buffers without organic co-solvent, thereby preserving biomolecule integrity and reducing aggregation-induced fluorescence quenching . The molecular formula of sulfo-CY5-YNE is C₃₆H₄₃N₃O₇S₂ (MW 693.87) .

aqueous solubility bioconjugation protein labeling sulfo-Cy5

Spectral Suitability for Multicolor Fluorescence: CY5-YNE Emission in Far-Red Channel Avoids Overlap with Common Fluorophores

CY5-YNE exhibits excitation/emission maxima at approximately 646–650 nm / 662–670 nm, positioning its fluorescence in the far-red to near-infrared region . This spectral profile is sufficiently separated from commonly used visible-range fluorophores such as FITC (Ex/Em ~495/519 nm) and Cy3 (Ex/Em ~550/570 nm) to permit simultaneous, cross-talk-minimized multicolor detection in fluorescence microscopy and flow cytometry . In contrast, CY5-NHS ester (same fluorophore core) and other Cy5 derivatives share identical spectral characteristics, offering no differential advantage; the selection of CY5-YNE over a Cy3-alkyne (green/yellow channel) is driven by the specific spectral channel requirement of the multicolor experiment.

multicolor imaging flow cytometry spectral overlap far-red fluorescence

Photophysical Performance Specifications: Extinction Coefficient and Quantum Yield Data for Procurement Specification Compliance

CY5-YNE (Cy5-alkyne) is characterized by a molar extinction coefficient (ε) of approximately 250,000 M⁻¹cm⁻¹ at the absorption maximum and a fluorescence quantum yield (Φ) of >0.2 (or 0.2 as a reported minimum) . These values are consistent with the Cy5 fluorophore class and represent a high-brightness dye suitable for sensitive detection applications. The extinction coefficient of 250,000–251,000 M⁻¹cm⁻¹ is a verifiable specification that users can cross-reference against certificate of analysis documentation for quality control purposes. While this parameter does not differentiate CY5-YNE from other Cy5 derivatives (since all share the same fluorophore core), it establishes the baseline performance expectation for procurement specifications relative to alternative fluorophore families (e.g., Cy3: ε ~150,000 M⁻¹cm⁻¹; class-level inference).

extinction coefficient quantum yield brightness specification compliance

CY5-YNE: Validated Use Cases in Bioorthogonal Labeling, In Vivo Imaging, and Material Functionalization


SPAAC-Based Live-Cell and In Vivo Imaging of Azide-Modified Biomolecules

CY5-YNE is the reagent of choice for strain-promoted azide-alkyne cycloaddition (SPAAC) labeling of azide-functionalized targets in live cells and in vivo settings, where copper(I) catalyst toxicity precludes the use of CuAAC-based workflows . In published in vivo studies, the SPAAC reaction between a Cy5-azide-functionalized entity and a DBCO-bearing probe achieved significant target accumulation (7.5 ± 1.5% ID g⁻¹ vs. 3.5 ± 0.5% ID g⁻¹ in controls, p < 0.05), demonstrating the viability of Cy5-based SPAAC for in vivo targeting and imaging [1]. CY5-YNE serves as the complementary alkyne partner in analogous SPAAC labeling strategies where the target bears the azide group.

CuAAC-Based High-Efficiency Labeling of Azide-Modified Oligonucleotides and Polymers

For applications where copper catalyst compatibility is not a limiting factor (e.g., in vitro oligonucleotide labeling, polymer functionalization, solid-phase synthesis), CY5-YNE participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield rapid, high-yielding covalent attachment to azide-bearing substrates . Literature indicates that click-labeled oligonucleotide probes prepared via CuAAC with alkyne-functionalized Cy5 dyes exhibit improved properties compared to those labeled with standard NHS-ester cyanine dyes, supporting the selection of CY5-YNE for nucleic acid probe development [1]. The reaction proceeds under mild conditions (room temperature, physiological pH) and forms a stable 1,2,3-triazole linkage .

Aqueous Protein Bioconjugation Using Sulfo-CY5-YNE to Avoid Organic Co-Solvent Exposure

Sulfo-CY5-YNE is specifically indicated for labeling of azide-modified proteins and peptides in purely aqueous buffer systems, eliminating the requirement for organic co-solvents (DMSO or DMF) that are necessary for non-sulfonated Cy5-alkyne derivatives . This property is critical for maintaining the structural integrity and functional activity of sensitive proteins that may denature or aggregate upon exposure to even low-percentage organic solvents . The sulfonate modification confers high water solubility while preserving the click chemistry reactivity of the terminal alkyne group .

Far-Red Channel Occupancy in Multicolor Fluorescence Panels

CY5-YNE emits in the far-red to near-infrared region (Em ≈ 662–670 nm), which is spectrally well-separated from common green (FITC, ~519 nm) and yellow/orange (Cy3, ~570 nm) fluorophores . This spectral positioning enables CY5-YNE to serve as the third or fourth color channel in multicolor flow cytometry and multiplex immunofluorescence imaging panels, minimizing fluorescence cross-talk and simplifying compensation requirements . Procurement of CY5-YNE (rather than a Cy3-alkyne) is indicated when the far-red detection channel is required for the experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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